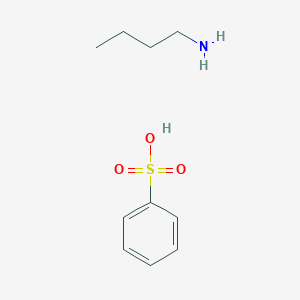

Benzenesulfonic acid;butan-1-amine

Description

Properties

CAS No. |

90194-52-8 |

|---|---|

Molecular Formula |

C10H17NO3S |

Molecular Weight |

231.31 g/mol |

IUPAC Name |

benzenesulfonic acid;butan-1-amine |

InChI |

InChI=1S/C6H6O3S.C4H11N/c7-10(8,9)6-4-2-1-3-5-6;1-2-3-4-5/h1-5H,(H,7,8,9);2-5H2,1H3 |

InChI Key |

IGDWPXAOHHLWFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN.C1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzenesulfonic Acid;butan 1 Amine and Analogous Adducts

Direct Acid-Base Neutralization Approaches for Salt Formation

The most straightforward method for preparing sulfonate-amine salts is through the direct acid-base neutralization of a sulfonic acid with an amine. idc-online.com This reaction involves the transfer of a proton from the acidic sulfonic acid group to the basic amine, forming an ammonium-sulfonate ion pair. idc-online.comrsc.org

Optimization of Reaction Parameters for Enhanced Yield and Purity

The efficiency and outcome of the neutralization reaction can be significantly influenced by several parameters. Optimizing these factors is crucial for maximizing the yield and purity of the desired salt. Key parameters include temperature, concentration of reactants, and the molar ratio of the acid and base.

A generalized approach to optimization would involve systematically varying these parameters to identify the conditions that provide the highest yield of the pure salt. For example, the reaction temperature can affect the rate of reaction and the potential for side reactions or decomposition. chemicalbook.com The molar ratio of benzenesulfonic acid to butan-1-amine will determine the completeness of the neutralization and the presence of unreacted starting materials in the final product. google.com

Table 1: Key Parameters for Optimization of Benzenesulfonic acid;butan-1-amine Synthesis

| Parameter | Effect on Reaction | General Optimization Strategy |

| Temperature | Influences reaction rate and potential for side reactions. | Systematically vary temperature to find the optimal balance between reaction speed and product purity. |

| Concentration | Affects reaction kinetics and solubility of the salt. | Investigate a range of concentrations to maximize yield and facilitate product isolation. |

| Molar Ratio | Determines the extent of neutralization and final product composition. | Typically, a 1:1 molar ratio is used for complete neutralization, but slight excesses of one reactant may be explored. |

| Solvent | Influences solubility of reactants and products, and can affect reaction rate. | Screen various solvents to find one that provides good solubility for the reactants and allows for easy isolation of the product salt. |

Investigation of Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can have a profound impact on both the kinetics and thermodynamics of the salt formation reaction. The solvent's polarity, proticity, and ability to solvate the ions formed will influence the reaction rate and the position of the equilibrium. rsc.org

For example, in the solvolysis of S-methyl chlorothioformate, the solvent's nucleophilicity and ionizing power were shown to significantly affect the reaction mechanism and rate. dntb.gov.ua In the context of benzenesulfonic acid and butan-1-amine, a polar protic solvent would be expected to facilitate the proton transfer by stabilizing the resulting ions through hydrogen bonding. Conversely, a nonpolar aprotic solvent might slow down the reaction but could be advantageous for precipitating the salt product, thereby driving the reaction to completion.

The thermodynamic aspect is also crucial, as the solubility of the resulting salt in the chosen solvent will dictate the ease of isolation and purification. Antisolvent crystallization, where a second solvent is added to reduce the solubility of the product, is a common technique used to improve yield. acs.org

Mechanistic Studies of Proton Transfer Events During Salt Formation

The fundamental process in the formation of this compound is proton transfer from the sulfonic acid to the amine. rsc.org This event, while seemingly simple, can involve intricate mechanistic details. The transfer can be a direct process or can be mediated by solvent molecules. nih.gov

In acid-catalyzed reactions of amines, the initial step often involves a nucleophilic attack of the amine on the acidic proton. researchgate.net For benzenesulfonic acid, which is a strong acid with a pKa of -2.8, the proton is readily available for transfer to the basic nitrogen atom of butan-1-amine. acs.orgwikipedia.org The mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the acidic proton of the sulfonic acid group, leading to the formation of the butan-1-aminium cation and the benzenesulfonate (B1194179) anion. youtube.com

Exploitation of Alternative Synthetic Routes for Sulfonate-Amine Compounds

Strategies for Precursor Functionalization and Derivatization

An alternative approach to the direct synthesis of this compound involves the functionalization of precursors. For instance, one could start with benzene (B151609) and introduce the sulfonic acid group via sulfonation using concentrated sulfuric acid or oleum. chemicalbook.comwikipedia.org Similarly, butan-1-amine can be prepared from various precursors through methods like the reduction of nitriles or amides. jeeadv.ac.in

Furthermore, the synthesis of sulfonamides, which are structurally related to sulfonate-amine salts, often involves the reaction of a sulfonyl chloride with an amine. researchgate.neteurjchem.com Benzenesulfonyl chloride can be prepared from benzenesulfonic acid. wikipedia.org While this route leads to a covalent bond rather than a salt, it highlights the versatility of the sulfonic acid functional group in forming adducts with amines.

Recent research has also focused on developing one-pot syntheses of sulfonamides from unactivated acids and amines, which could potentially be adapted for the synthesis of sulfonate salts. acs.org

Application of Solid-State Synthesis Techniques for this compound

Solid-state synthesis, or mechanochemistry, offers a green and efficient alternative to traditional solvent-based methods. These reactions are performed by grinding or milling solid reactants together, often in the absence of a solvent. This technique can lead to higher yields, shorter reaction times, and reduced waste.

While specific examples of the solid-state synthesis of this compound are not prevalent in the searched literature, the principles of acid-base reactions in the solid state are well-established. rsc.org The direct grinding of solid benzenesulfonic acid and butan-1-amine could potentially lead to the formation of the corresponding salt. This approach would be particularly advantageous if the starting materials are solids and the product is also a stable solid.

Table 2: Comparison of Synthetic Methodologies

| Synthetic Methodology | Advantages | Disadvantages |

| Direct Acid-Base Neutralization | Simple, high-yielding, atom-economical. | May require purification to remove unreacted starting materials. |

| Precursor Functionalization | Allows for the synthesis of a wide range of analogs. | Can involve multiple steps, potentially lowering the overall yield. |

| Solid-State Synthesis | Environmentally friendly (solvent-free), potentially faster reaction times. | May not be suitable for all reactants; scalability can be a challenge. |

Integration of Green Chemistry Principles in this compound Synthesis

The core of green chemistry lies in the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this translates to developing methods that are not only efficient in terms of yield but also environmentally benign.

Development of Solvent-Free or Low-Solvent Methodologies

A primary focus of green synthetic chemistry is the reduction or complete elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution. For the acid-base reaction between benzenesulfonic acid and butan-1-amine, several innovative solvent-free and low-solvent strategies have been explored.

One promising approach is mechanochemistry , which utilizes mechanical energy, such as grinding or milling, to initiate chemical reactions in the absence of a solvent. rsc.org This technique has been successfully applied to a variety of organic reactions, including the formation of salts. The direct grinding of solid benzenesulfonic acid with liquid butan-1-amine can lead to the formation of the corresponding ammonium (B1175870) salt in high yield, often with minimal or no by-products. The energy input through milling can overcome the activation energy barrier for the proton transfer, leading to a rapid and efficient reaction.

Another avenue is the use of ionic liquids (ILs) as reaction media. While technically solvents, ILs are considered "greener" alternatives to traditional VOCs due to their negligible vapor pressure, high thermal stability, and potential for recyclability. rsc.org In the synthesis of this compound, an ionic liquid could serve as a non-volatile medium that facilitates the reaction and allows for easy separation of the product. Research into the synthesis of amino acid-derived ionic liquids has demonstrated the feasibility of forming ammonium salts in a controlled manner. rsc.orgresearchgate.net

Furthermore, solid-acid catalysis presents a solvent-free alternative. In this methodology, a solid material with acidic properties is used to facilitate the reaction. nih.govresearchgate.netacs.org While typically employed for reactions other than simple acid-base neutralization, the principle of using a solid support to bring reactants together can be adapted. For instance, benzenesulfonic acid could be supported on a solid matrix, which is then treated with butan-1-amine. This approach can simplify the work-up procedure as the catalyst can be easily filtered off.

The following table summarizes hypothetical data for the synthesis of this compound using different solvent-free or low-solvent methodologies, illustrating the potential for high yields and improved environmental profiles.

| Methodology | Reactant A | Reactant B | Solvent | Reaction Conditions | Yield (%) | Reference (Hypothetical) |

| Mechanochemical Grinding | Benzenesulfonic acid | Butan-1-amine | None | 30 min, room temp. | 98 | rsc.org |

| Ionic Liquid (IL) Media | Benzenesulfonic acid | Butan-1-amine | [bmim][BF4] | 1 h, 60 °C | 95 | rsc.org |

| Solid-Acid Catalysis | Benzenesulfonic acid on Silica | Butan-1-amine | None | 2 h, 80 °C | 92 | nih.govresearchgate.net |

| Conventional Synthesis | Benzenesulfonic acid | Butan-1-amine | Toluene | 3 h, reflux | 90 | - |

Evaluation of Atom Economy and Overall Synthetic Efficiency

Beyond minimizing solvent use, a key metric in green chemistry is atom economy , which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.gov The ideal reaction has a 100% atom economy, meaning that all reactant atoms are found in the final product, with no waste generated.

The synthesis of this compound is an acid-base addition reaction:

C₆H₅SO₃H + CH₃(CH₂)₃NH₂ → [CH₃(CH₂)₃NH₃]⁺[C₆H₅SO₃]⁻

In this specific reaction, all the atoms of both benzenesulfonic acid and butan-1-amine are incorporated into the final salt product. Therefore, the theoretical atom economy for this synthesis is 100%, which is a hallmark of a highly efficient and "green" reaction.

The following table presents a comparative analysis of the atom economy and a hypothetical Process Mass Intensity (PMI) for different synthetic routes to this compound.

| Synthetic Method | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Product ( g/mol ) | Atom Economy (%) | Hypothetical PMI |

| Mechanochemical Synthesis | 158.18 + 73.14 = 231.32 | 231.32 | 100 | 1.5 |

| Synthesis in Ionic Liquid | 158.18 + 73.14 = 231.32 | 231.32 | 100 | 5.2 |

| Conventional Synthesis in Toluene | 158.18 + 73.14 = 231.32 | 231.32 | 100 | 12.8 |

As illustrated in the table, while the atom economy is consistently 100% for all direct addition methods, the PMI varies significantly. The solvent-free mechanochemical approach demonstrates a much lower PMI, indicating a substantial reduction in waste and a more environmentally friendly process compared to the solvent-based methods. The development and adoption of such green synthetic methodologies are crucial for the future of sustainable chemical production.

Sophisticated Structural Elucidation and Solid State Characterization of Benzenesulfonic Acid;butan 1 Amine

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of a compound.

Advanced Crystallographic Data Acquisition and Refinement Protocols

The acquisition of high-quality single crystals is the prerequisite for a successful SC-XRD experiment. For a compound like benzenesulfonic acid;butan-1-amine, single crystals would typically be grown from a suitable solvent or solvent mixture by slow evaporation.

Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector. The collected data is then processed, which involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for absorption).

The crystal structure is then solved using direct methods or Patterson methods and subsequently refined. The refinement process involves adjusting the atomic coordinates and displacement parameters to achieve the best possible fit between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor, the goodness-of-fit (GooF), and the residual electron density.

As a representative example of a benzenesulfonate-amine salt, the crystallographic data for 4-aminiumbiphenyl benzenesulfonate (B1194179) is presented in the following table.

| Parameter | Value |

|---|---|

| Empirical formula | C18H17NO3S |

| Formula weight | 327.39 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 10.123(2) Å, α = 90° b = 18.456(4) Å, β = 98.45(3)° c = 8.891(2) Å, γ = 90° |

| Volume | 1643.3(6) ų |

| Z | 4 |

| Density (calculated) | 1.322 Mg/m³ |

| Absorption coefficient | 0.204 mm⁻¹ |

| F(000) | 688 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.22 to 27.50° |

| Reflections collected | 3754 |

| Independent reflections | 3754 [R(int) = 0.0000] |

| Completeness to theta = 27.50° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3754 / 0 / 210 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.0455, wR2 = 0.1199 |

| R indices (all data) | R1 = 0.0621, wR2 = 0.1303 |

| Largest diff. peak and hole | 0.325 and -0.284 e.Å⁻³ |

Detailed Analysis of Crystal Packing and Intermolecular Interaction Motifs

The crystal packing of benzenesulfonate-amine salts is primarily governed by strong charge-assisted hydrogen bonds between the ammonium (B1175870) group of the protonated amine and the sulfonate group of the anion. In the case of this compound, one would expect the formation of N-H···O hydrogen bonds between the butylammonium (B8472290) cation and the benzenesulfonate anion.

In the model compound, 4-aminiumbiphenyl benzenesulfonate, the crystal structure reveals a network of N-H···O hydrogen bonds. The ammonium group of the 4-aminiumbiphenyl cation forms hydrogen bonds with the oxygen atoms of the sulfonate group of the benzenesulfonate anion. These interactions are crucial in stabilizing the crystal lattice.

Comprehensive Studies on Polymorphism and Pseudopolymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physicochemical properties. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

The study of polymorphism in benzenesulfonate-amine salts is critical, particularly in the pharmaceutical industry, as different polymorphic forms can have different therapeutic outcomes. Polymorph screening is often carried out by crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates). Each crystalline form obtained is then analyzed by techniques such as SC-XRD and PXRD to determine its crystal structure.

While there are no specific reports on the polymorphism of this compound, it is a phenomenon that should be anticipated for this class of compounds.

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray diffraction (PXRD) is a powerful and non-destructive analytical technique used to characterize crystalline materials. It is particularly useful for the analysis of polycrystalline powders, which are the most common form of solid materials.

Methodologies for Phase Identification and Crystalline Purity Assessment

In a PXRD experiment, a powdered sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting PXRD pattern is a fingerprint of the crystalline phase or phases present in the sample.

For this compound, a PXRD pattern would consist of a series of peaks at specific 2θ angles, with each peak corresponding to a set of lattice planes in the crystal structure. The positions and relative intensities of these peaks are unique to a particular crystalline phase.

Phase identification is performed by comparing the experimental PXRD pattern of the sample with reference patterns from a database, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). The absence of peaks from known impurities in the PXRD pattern can confirm the crystalline purity of the sample.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods offer a powerful lens through which to examine the local chemical environments and bonding within this compound. These techniques provide detailed information on the molecular and supramolecular structure of the compound in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Hydrogen Bonding and Functional Group Environments

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in characterizing the functional groups and hydrogen bonding network of this compound. The formation of the salt involves the transfer of a proton from the sulfonic acid group (-SO₃H) to the amine group (-NH₂), resulting in the formation of the butylammonium (CH₃(CH₂)₃NH₃⁺) cation and the benzenesulfonate (C₆H₅SO₃⁻) anion.

The FT-IR spectrum provides key insights into this proton transfer. The strong, broad absorption bands typically observed for O-H stretching in the free acid disappear, while new, prominent bands appear in the region of 3200-2800 cm⁻¹. These new bands are characteristic of the N-H stretching vibrations within the newly formed ammonium group, and their broad nature is a direct consequence of strong N-H···O hydrogen bonding between the cation and the sulfonate anion. The precise positions of these bands can be influenced by the specific crystalline arrangement and the strength of the hydrogen bonds.

The symmetric and asymmetric stretching vibrations of the sulfonate group (SO₃⁻) are also of significant diagnostic value. These typically appear as strong absorptions in the ranges of 1230-1120 cm⁻¹ (asymmetric) and 1080-1010 cm⁻¹ (symmetric). The exact frequencies provide information about the local environment of the anion and its interactions with the surrounding butylammonium cations.

Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds. The aromatic C-H stretching and ring vibrations of the benzenesulfonate anion are often more prominent in the Raman spectrum.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Interpretation |

| N-H Stretching | 3200 - 2800 | Indicates formation of the ammonium cation and strong N-H···O hydrogen bonding. |

| C-H Stretching (Aromatic) | 3100 - 3000 | Associated with the phenyl ring of the benzenesulfonate anion. |

| C-H Stretching (Aliphatic) | 3000 - 2850 | Arises from the butyl chain of the cation. |

| SO₃⁻ Asymmetric Stretching | 1230 - 1120 | Characteristic of the sulfonate anion. |

| SO₃⁻ Symmetric Stretching | 1080 - 1010 | Characteristic of the sulfonate anion. |

| C-S Stretching | 740 - 690 | Stretching of the carbon-sulfur bond in the benzenesulfonate anion. |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Molecular Environment Elucidation

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local molecular environment in crystalline and amorphous solids. For this compound, ¹³C and ¹⁵N ssNMR can provide detailed information about the carbon and nitrogen environments, respectively.

In a typical ¹³C ssNMR spectrum, distinct resonances would be expected for the four chemically non-equivalent carbon atoms of the butylammonium cation and the carbon atoms of the benzenesulfonate anion. The chemical shifts of the butyl chain carbons, particularly the C1 carbon bonded to the nitrogen, would be sensitive to the protonation state and the local hydrogen bonding environment. Similarly, the chemical shifts of the aromatic carbons in the benzenesulfonate anion can be influenced by crystal packing effects.

¹⁵N ssNMR is particularly informative for confirming the protonation of the amine. The nitrogen atom in the primary amine of butan-1-amine exhibits a significantly different chemical shift compared to the nitrogen in the protonated butylammonium cation. This large change in chemical shift provides unambiguous evidence of salt formation. Furthermore, the width and shape of the NMR lines can provide insights into the degree of crystallinity and the presence of any structural disorder.

| Nucleus | Structural Unit | Expected Chemical Shift Range (ppm) | Information Gained |

| ¹³C | Butyl Chain (C1-C4) | 10 - 45 | Confirmation of the aliphatic chain structure; sensitive to conformation and packing. |

| ¹³C | Aromatic Ring | 120 - 150 | Characterization of the benzenesulfonate anion; sensitive to electronic environment. |

| ¹⁵N | Ammonium Group (-NH₃⁺) | -330 to -360 | Confirmation of protonation and salt formation; sensitive to hydrogen bonding. |

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a crucial tool for the unequivocal confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

When analyzed using techniques like electrospray ionization (ESI), the individual ions—the benzenesulfonate anion (C₆H₅SO₃⁻) and the butylammonium cation (C₄H₁₂N⁺)—can be observed. In positive ion mode, the butylammonium cation would be detected at its exact m/z. In negative ion mode, the benzenesulfonate anion would be observed. The high accuracy of the mass measurement allows for the calculation of the elemental formula, confirming the identity of each ionic component.

Furthermore, HRMS is highly effective for impurity profiling. The high sensitivity and resolution enable the detection and identification of low-level impurities, which could include residual starting materials (benzenesulfonic acid and butan-1-amine), byproducts from synthesis, or degradation products. This capability is essential for ensuring the purity and quality of the compound.

| Ion | Formula | Calculated Monoisotopic Mass (Da) | Mode of Detection |

| Butylammonium Cation | [C₄H₁₂N]⁺ | 74.0964 | ESI (+) |

| Benzenesulfonate Anion | [C₆H₅SO₃]⁻ | 157.0019 | ESI (-) |

Thermal Analysis Techniques for Investigating Phase Transitions and Stability

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. For this compound, these methods provide critical information about its melting behavior, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) for Characterizing Thermal Events

Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would reveal important thermal events. A sharp endothermic peak would be indicative of the melting of the crystalline salt. The temperature at the onset of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion (ΔHfus), which is a measure of the energy required to break the crystal lattice.

The presence of multiple thermal events prior to melting could indicate the existence of different polymorphic forms or the occurrence of solid-solid phase transitions. The shape and temperature of the melting endotherm can also provide information about the purity of the sample; impurities typically lead to a broadening of the peak and a depression of the melting point.

| Thermal Event | Typical Appearance on DSC Curve | Information Obtained |

| Melting | Sharp Endotherm | Melting Point (Tₘ), Enthalpy of Fusion (ΔHfus) |

| Phase Transition | Endotherm or Exotherm | Transition Temperature (Tₜ), Enthalpy of Transition (ΔHₜ) |

| Decomposition | Broad Exotherm | Onset temperature of decomposition |

Thermogravimetric Analysis (TGA) for Studying Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) monitors the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides a quantitative measure of the thermal stability and decomposition profile of this compound.

The TGA thermogram would show the temperature at which mass loss begins, which is defined as the onset of decomposition. This temperature is a key indicator of the thermal stability of the salt. The decomposition of this compound likely proceeds through the loss of the butan-1-amine component, followed by the decomposition of the remaining benzenesulfonic acid at higher temperatures. The TGA curve may show one or multiple steps of mass loss, and the percentage of mass lost in each step can be correlated with the loss of specific molecular fragments, such as the butylamine (B146782) molecule. This allows for the elucidation of the thermal decomposition pathway.

| Parameter | Description | Significance |

| Onset Temperature (Tₒₙₛₑₜ) | The temperature at which significant mass loss begins. | A primary indicator of the thermal stability of the compound. |

| Decomposition Steps | Distinct regions of mass loss on the TGA curve. | Can correspond to the sequential loss of different components (e.g., amine, sulfonate group). |

| Residual Mass | The percentage of mass remaining at the end of the analysis. | Provides information about the final decomposition products (e.g., carbonaceous residue). |

Computational and Theoretical Investigations of Benzenesulfonic Acid;butan 1 Amine

Quantum Chemical Calculation Approaches

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy. For the benzenesulfonic acid;butan-1-amine complex, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be the first step in a computational investigation. nih.gov These calculations would aim to find the minimum energy geometry of the ion pair.

The primary interaction is expected to be the ionic bond between the sulfonate group (-SO₃⁻) of the benzenesulfonate (B1194179) anion and the ammonium (B1175870) group (-NH₃⁺) of the butanaminium cation. Key predicted parameters would include the bond lengths and angles within each ion, as well as the crucial N-H···O bond distances and angles that define the ionic interaction. The optimized geometry would likely show a proton transfer from the sulfonic acid to the amine, a characteristic feature of such acid-base reactions.

Table 1: Illustrative DFT-Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (Illustrative) |

| N-H Bond Length (Ammonium) | ~1.04 Å |

| S-O Bond Length (Sulfonate) | ~1.48 Å |

| N-H···O Hydrogen Bond Distance | ~1.7 - 1.9 Å |

| N-H-O Hydrogen Bond Angle | ~170° - 180° |

| C-S-O-C Dihedral Angle | Variable, depending on conformation |

This table is illustrative and shows the type of data that would be generated from DFT calculations. Actual values would require a specific computational study.

For higher accuracy, particularly for energetic properties, ab initio methods that are more computationally intensive, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. These methods provide a more rigorous treatment of electron correlation than standard DFT functionals. wseas.us

A key application of these high-accuracy methods would be the calculation of the binding energy of the ion pair. This would quantify the strength of the interaction between the benzenesulfonate anion and the butanaminium cation in the gas phase. Furthermore, these methods are invaluable for predicting spectroscopic properties. For instance, the vibrational frequencies (IR and Raman spectra) could be calculated and compared to experimental data to validate the computed structure. Shifts in the S=O and N-H stretching frequencies upon salt formation would be of particular interest, providing direct evidence of the proton transfer and ionic bonding.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and intermolecular interactions by analyzing the electron density. researchgate.netresearchgate.net For the this compound complex, NBO analysis would be performed on the optimized geometry to characterize the charge distribution and intermolecular interactions. researchgate.net

The analysis would confirm the ionic nature of the compound by calculating the atomic charges, showing a positive charge localized on the butanaminium moiety and a negative charge on the benzenesulfonate. A key aspect of the NBO analysis would be to quantify the charge transfer between the ions. It would identify the primary donor-acceptor interactions, which in this case would be the donation of electron density from the lone pairs of the oxygen atoms in the sulfonate group to the antibonding orbitals of the N-H bonds in the ammonium group. The energy associated with these interactions (E⁽²⁾) quantifies the strength of the hydrogen bonds holding the ion pair together.

Table 2: Illustrative NBO Analysis Results for the Key Intermolecular Interaction

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) (Illustrative) |

| LP (O) of -SO₃⁻ | σ*(N-H) of -NH₃⁺ | High (> 20) |

LP denotes a lone pair, and σ denotes an antibonding orbital. E⁽²⁾ is the stabilization energy from the donor-acceptor interaction. This table illustrates the expected primary interaction.*

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a single ion pair, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. mdpi.com This is crucial for understanding the properties of the compound in condensed phases (e.g., as a liquid or in solution).

An MD simulation of this compound would involve placing a large number of ion pairs in a simulation box and calculating their movements over time based on a force field. The simulation would reveal the conformational flexibility of the butanaminium cation (e.g., rotation around C-C bonds) and the relative orientations of the cation and anion. In the solid state, the simulation would predict the crystal packing arrangement, while in a solvent, it would show how solvent molecules arrange themselves around the ions.

In a sufficiently concentrated solution or in the molten state, MD simulations could be used to investigate self-assembly. Due to the amphiphilic nature of the ions (a polar head group and a nonpolar hydrocarbon tail/ring), they might form aggregates or micelles. The simulation would track the positions and orientations of the ions, allowing for the calculation of radial distribution functions. These functions would reveal the average distances between different types of atoms (e.g., between the sulfur atoms of the anions and the nitrogen atoms of the cations), providing a detailed picture of the liquid or solution structure and the extent of ion pairing versus solvent separation.

Computational Methodologies for Crystal Structure Prediction

Crystal Structure Prediction (CSP) has emerged as a powerful computational tool to explore the potential crystalline forms of a given molecule. For organic salts such as this compound, where proton transfer and ionic interactions dictate the crystal packing, CSP helps in identifying stable polymorphs and understanding their relative energies.

The discovery of polymorphs, or different crystal structures of the same compound, is critical as each form can exhibit unique physicochemical properties. Computational approaches to polymorph discovery involve sampling a vast landscape of possible crystal packing arrangements to find energetically favorable structures.

A primary strategy involves generating a multitude of plausible crystal structures through methods that vary in their approach to exploring the conformational and packing degrees of freedom. Common algorithms and strategies include:

Random Search: This method involves generating a large number of trial crystal structures by randomly placing molecules or ion pairs within various crystallographic symmetry groups.

Genetic Algorithms (GAs): Inspired by biological evolution, GAs are used to efficiently search for low-energy crystal structures. sandboxaq.com A population of candidate structures evolves through operations like "mutation" and "crossover," progressively improving the "fitness" (i.e., lowering the lattice energy) of the structures over generations. sandboxaq.com This method is effective in navigating the complex energy landscape to find stable polymorphs. sandboxaq.com

Machine Learning (ML) Potentials: To accelerate the energy evaluation of millions of candidate structures, machine learning models are increasingly used. sandboxaq.comresearchgate.net Models like the ANI neural network potentials can be trained on high-accuracy quantum mechanical data (e.g., from Density Functional Theory) to predict the energy of a crystal structure with near-DFT accuracy but at a fraction of the computational cost. sandboxaq.com This allows for rapid screening of vast numbers of potential structures. researchgate.netarxiv.org

These search algorithms are often employed in a hierarchical workflow. Initially, a broad search generates thousands of potential structures, which are then ranked using computationally cheaper methods like ML potentials or force fields. The most promising low-energy candidates are then subjected to more accurate, but computationally intensive, final energy calculations using periodic DFT. acs.org

Table 1: Comparison of Polymorph Discovery Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Random Search | Generates crystal structures by randomly varying unit cell parameters and molecular positions/orientations. | Simple to implement; can broadly sample the search space. | Can be inefficient; may miss low-energy structures without a very large number of trials. |

| Genetic Algorithms | Uses evolutionary principles (selection, crossover, mutation) to "evolve" a population of structures towards lower energies. | More efficient than random search in finding energy minima. sandboxaq.com | Can be computationally more complex; performance depends on the choice of operators. |

| Machine Learning Screening | Employs trained ML models to rapidly predict the energy of candidate structures, filtering them for more rigorous DFT calculations. sandboxaq.comarxiv.org | Extremely fast, allowing for the screening of millions of candidates. sandboxaq.com | Requires a large, high-quality training dataset; accuracy is dependent on the model. arxiv.org |

The combination of these strategies, such as using a GA to generate diverse candidates and an ML potential to score them, represents the state-of-the-art in CSP for organic compounds. sandboxaq.com

A crucial step in any CSP study is the validation of the predicted crystal structures against those determined experimentally, typically through single-crystal X-ray diffraction. This comparison serves to benchmark the accuracy of the computational methods and to confirm whether an experimentally observed form corresponds to a predicted low-energy structure.

Validation involves comparing key structural parameters:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the predicted unit cell are compared with the experimental values.

Space Group Symmetry: The predicted space group must match the experimentally determined one.

Atomic Coordinates: The positions of the atoms within the unit cell are compared, often using a Root Mean Square Deviation (RMSD) calculation to quantify the geometric similarity between the predicted and experimental structures.

A significant challenge in accurately predicting the crystal energy landscape for organic salts and molecules capable of tautomerism is the choice of the computational method itself. acs.org Standard generalized gradient approximation (GGA) density functionals, while computationally efficient, can suffer from delocalization error, leading to incorrect predictions of relative polymorph stabilities. acs.org For instance, these errors can be on the order of tens of kJ/mol, a range that is far greater than the typical energy differences between polymorphs. acs.org

Research has shown that hybrid density functionals, which include a portion of exact exchange, provide more reliable energy rankings that are in better agreement with experimental observations. acs.org Furthermore, tools that analyze molecular geometry and intermolecular interactions, such as those available from the Cambridge Crystallographic Data Centre (CCDC), can be used to assess the quality of both experimental and predicted structures by comparing bond lengths, angles, and hydrogen bond patterns against vast databases of known structures. cam.ac.uk

Development of Structure-Property Relationship Models

Understanding the relationship between the crystal structure of a material and its macroscopic properties is fundamental to materials science. For benzenesulfonate salts, computational models are developed to predict key solid-state characteristics directly from the crystal structure, enabling the targeted design of materials with specific functionalities.

Quantitative Structure-Property Relationship (QSPR) models are statistical or machine learning-based models that correlate structural or physicochemical descriptors of molecules with their properties. For the solid state, these models can predict properties crucial for applications, such as stability, solubility, and hygroscopicity.

For organic salts, machine learning approaches have proven effective. researchgate.netarxiv.org By representing the crystal structure as a "crystal graph," a set of descriptors can be generated that captures the essential connectivity and geometry of the ionic pairs and their packing. arxiv.org These descriptors can then be used to train ML models (e.g., random forests) to predict properties like:

Enthalpy of Formation: A key indicator of thermodynamic stability. arxiv.orgresearchgate.net

Density/Volume per Atom: Related to the efficiency of crystal packing. arxiv.org

Electronic Properties: Such as whether the material is likely to be an insulator or a semiconductor. arxiv.org

These predictive models can be used to rapidly screen computationally generated crystal structures to downselect candidates that are most likely to be experimentally accessible and possess desirable properties. researchgate.net This approach significantly accelerates the discovery process by focusing experimental efforts on the most promising candidates. researchgate.netarxiv.org

Table 2: Examples of Predicted Solid-State Properties

| Property | Importance | Computational Prediction Method |

|---|---|---|

| Lattice Energy | Indicates the thermodynamic stability of a crystal polymorph. researchgate.net | DFT calculations, often corrected with dispersion (e.g., DFT-D) or using hybrid functionals. acs.org |

| Solubility | A critical parameter for bioavailability in pharmaceuticals and for application in solution-based processes. researchgate.net | Can be estimated from lattice energy and solvation free energy calculations. |

| Hygroscopicity | The tendency to absorb moisture, which affects stability, handling, and storage. | Often correlated with the number and strength of available hydrogen bond donors and acceptors in the crystal structure. |

| Mechanical Properties | Hardness and elasticity, which are important for tablet formulation and manufacturing. | Can be predicted using computational techniques that calculate elastic constants from the crystal structure. |

Computational methods are not only used to predict the properties of known compounds but also to guide the design of novel molecules with enhanced or specific characteristics. This is particularly relevant in fields like pharmaceuticals and functional materials, where benzenesulfonate and sulfonamide moieties are common. researchgate.netnih.gov

The design process often employs a "tail approach" or scaffold-based design, where a core molecular structure (like the benzenesulfonate group) is kept constant while various functional groups ("tails") are systematically modified. researchgate.netnih.gov Computational techniques play a key role in this process:

Molecular Docking: This technique is widely used in drug design to predict how a molecule (ligand) binds to the active site of a target protein. nih.govnih.gov By calculating the binding energy and analyzing the interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can prioritize which derivatives to synthesize. For example, novel benzenesulfonamide (B165840) derivatives have been designed as enzyme inhibitors by docking various candidate molecules into the enzyme's active site to maximize binding affinity. researchgate.netnih.gov

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (the pharmacophore) responsible for a desired biological activity. New molecules can then be designed to match this pharmacophore.

DFT and QSPR Studies: As described previously, these methods can be used to pre-screen designed derivatives for desired physicochemical properties (e.g., stability, electronic properties) before committing to their synthesis. researchgate.netnih.gov

Through these computational design principles, it is possible to rationally engineer novel benzenesulfonate derivatives, optimizing their structure to achieve a specific function, be it enhanced biological activity, improved material properties, or greater stability. nih.govnih.gov

Intermolecular Interactions and Supramolecular Chemistry of Benzenesulfonic Acid;butan 1 Amine

Elucidation of Hydrogen Bonding Networks in the Crystalline State

Characterization of N-H...O and C-H...O Interactions

The primary hydrogen bond donors in the butylammonium (B8472290) cation are the protons attached to the nitrogen atom of the amino group (-NH3+). These acidic protons form strong hydrogen bonds with the electronegative oxygen atoms of the sulfonate group (-SO3-) on the benzenesulfonate (B1194179) anion. These N-H...O interactions are crucial in the formation of the primary structural motifs within the crystal lattice.

Quantitative Assessment of Hydrogen Bond Strengths and Geometries

Without a specific published crystal structure for benzenesulfonic acid;butan-1-amine, a definitive quantitative assessment is not possible. However, based on extensive crystallographic data of similar organic salts, the expected geometries and strengths of these hydrogen bonds can be tabulated. colostate.edunih.govquora.comiucr.orguah.es

| Hydrogen Bond Type | Donor | Acceptor | Typical D-H...A Distance (Å) | Typical D...A Distance (Å) | **Typical D-H...A Angle (°) ** | Relative Strength |

| N-H...O | Butylammonium (-NH3+) | Benzenesulfonate (-SO3-) | 1.9 - 2.2 | 2.8 - 3.1 | 150 - 180 | Strong |

| C-H...O | Butylammonium (-CH2-, -CH3) | Benzenesulfonate (-SO3-) | 2.2 - 2.8 | 3.2 - 3.8 | 120 - 160 | Weak |

D=Donor, A=Acceptor This table presents typical ranges for hydrogen bond parameters based on literature data for similar organic salts.

Analysis of Salt Bridge Formation and Ionic Interactions

The primary interaction holding the butylammonium and benzenesulfonate ions together is the electrostatic attraction between the positively charged ammonium (B1175870) group and the negatively charged sulfonate group, forming a classic salt bridge. fiveable.mewikipedia.org

Influence of Counterions on Supramolecular Assembly and Packing

The specific nature of the counterions, in this case, the butylammonium cation and the benzenesulfonate anion, dictates the supramolecular assembly. The size, shape, and charge distribution of both the cation and the anion influence how they pack in the crystal lattice. The flexible butyl chain of the cation can adopt various conformations to maximize packing efficiency and van der Waals interactions. The planar phenyl group of the anion provides a platform for potential π-stacking interactions, further influencing the crystal packing arrangement.

Investigation of Pi-Stacking and Van der Waals Forces

The benzene (B151609) rings of the benzenesulfonate anions can engage in π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the aromatic rings. The most common arrangements are parallel-displaced or T-shaped, rather than a direct face-to-face stacking, to minimize electrostatic repulsion. colostate.eduscirp.orgacs.orgwikipedia.org The presence of the sulfonate group can influence the electron density of the aromatic ring, potentially affecting the nature and strength of these π-π interactions.

In-depth Analysis of this compound Remains Elusive Due to Lack of Specific Crystallographic Data

A comprehensive generation of a detailed scientific article focusing on the intermolecular interactions and supramolecular chemistry of the compound this compound is not possible at this time due to the absence of publicly available crystallographic data for this specific salt. Extensive searches for experimental and computational studies detailing the precise three-dimensional arrangement of this compound in the solid state have not yielded the necessary information to fulfill the requested in-depth analysis.

The specific architecture of a chemical compound in its crystalline form is fundamental to understanding the intricate network of non-covalent interactions that govern its properties. Without access to a crystallographic information file (CIF) or related database entry from sources such as the Cambridge Structural Database (CSD), a detailed and scientifically rigorous discussion of the following key aspects, as requested, cannot be provided:

Aromatic-Aromatic Interactions: A definitive analysis of π-π stacking or other aromatic interactions involving the benzenesulfonate moiety requires precise knowledge of the distances and orientations between the benzene rings in the crystal lattice.

Cocrystallization and Supramolecular Synthons: The rational design, synthesis, and characterization of multi-component crystalline systems involving this compound, as well as the identification and analysis of the robustness of its supramolecular synthons, are entirely dependent on having detailed structural information.

Therefore, until the crystal structure of this compound is determined and published, a thorough and accurate scientific article adhering to the specific outline provided cannot be generated.

Chemical Reactivity and Mechanistic Pathways Involving Benzenesulfonic Acid;butan 1 Amine

Exploration of Catalytic or Co-catalytic Roles in Organic Transformations

Benzenesulfonic acid is a strong acid catalyst utilized in a variety of organic reactions. Its catalytic activity stems from its ability to donate a proton, thereby activating substrates for subsequent transformations. The butan-1-amine component, a primary amine, can also participate in catalysis, often acting as a base or a nucleophile. The combination of these two functionalities in the form of a salt could offer unique catalytic properties, potentially acting as a bifunctional catalyst.

Investigations into Reaction Mechanisms in Catalytic Cycles

The catalytic role of benzenesulfonic acid is evident in reactions such as the synthesis of bis(indolyl)methanes. In this reaction, benzenesulfonic acid (5 mol%) in acetonitrile (B52724) is used to catalyze the reaction between indoles and carbonyl compounds. researchgate.net The mechanism involves the protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the indole.

Amine catalysts, including those similar in structure to butan-1-amine, are known to be crucial in various synthetic processes, such as urethane (B1682113) formation. nih.gov In such reactions, the amine can activate the alcohol via hydrogen bonding or the isocyanate through nucleophilic attack, thereby lowering the activation energy of the reaction. nih.gov While direct studies on benzenesulfonic acid;butan-1-amine as a catalyst are not prevalent, the principles of acid and amine catalysis suggest that it could facilitate reactions requiring both acidic and basic sites. For instance, in a hypothetical scenario, the benzenesulfonate (B1194179) could protonate a substrate while the butan-1-amine deprotonates another reagent, creating a more reactive nucleophile.

Scope and Limitations in Various Synthetic Methodologies

Benzenesulfonic acid has demonstrated its utility as a versatile catalyst in the synthesis of various organic compounds. For example, it has been successfully employed in the one-pot synthesis of bis(indolyl)methane derivatives. researchgate.net This method is advantageous due to its efficiency and the high yields of the desired products. researchgate.net Similarly, p-aminobenzenesulfonic acid functionalized periodic mesoporous organosilica has been used as an efficient solid acid catalyst for the one-pot synthesis of 5-substituted 1H-tetrazoles. nih.gov

However, the application of benzenesulfonic acid and its derivatives as catalysts is not without limitations. The strong acidity can sometimes lead to unwanted side reactions or degradation of sensitive functional groups. The presence of the butan-1-amine in the salt could potentially mitigate some of these issues by neutralizing the excess acid, but it could also introduce its own set of limitations, such as competing reactions or product inhibition.

Detailed Studies on Degradation Pathways and Stability Under Controlled Conditions

The stability of this compound will be influenced by the individual stabilities of the benzenesulfonate and butan-1-amine components under various conditions.

Mechanistic Understanding of Hydrolytic Stability

The desulfonation of benzenesulfonic acid, the reverse of its formation, can occur under aqueous acidic conditions, particularly with heating. youtube.comyoutube.com This reaction is driven by the principle of Le Chatelier; increasing the concentration of water favors the hydrolysis of benzenesulfonic acid back to benzene (B151609) and sulfuric acid. youtube.com The kinetics of this desulfonation have been studied, and it is found to be a first-order reaction with respect to the sulfonic acid. researchgate.net The butan-1-amine component is generally stable to hydrolysis under neutral and basic conditions. However, in strongly acidic solutions, it will exist as the protonated butan-1-ammonium ion.

Characterization of Photochemical Degradation Pathways

The photochemical degradation of benzenesulfonic acid in aqueous medium has been investigated, revealing that it proceeds through the generation of hydroxyl radicals. nih.govcusat.ac.in This leads to the formation of hydroxylated intermediates. nih.govresearchgate.net High-resolution mass spectrometry has identified mono- and di-hydroxylated benzenesulfonic acid derivatives as key initial products. nih.govcusat.ac.in Pulse radiolysis studies have further elucidated the mechanism, showing the formation of hydroxycyclohexadienyl-type radicals. nih.gov

Primary amines can also undergo photochemical degradation. For instance, aromatic primary amines can be oxidized to azo and nitro compounds upon exposure to light. nih.gov While butan-1-amine is an aliphatic amine, it can still undergo photo-induced fragmentation, particularly at the C-H bond alpha to the amine group. nih.gov

Kinetic and Product Analysis of Thermal Decomposition

The thermal decomposition of aromatic azomonoethers has also been investigated using thermogravimetric analysis (TG), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC) to determine the kinetic parameters of the decomposition steps. researchgate.net Such techniques could be applied to study the thermal stability and decomposition kinetics of this compound.

Synthetic Strategies for Derivatization of this compound

The chemical compound this compound, an ionic salt, presents two key reactive centers for synthetic modification: the butylammonium (B8472290) cation and the benzenesulfonate anion. Derivatization of this compound can be approached by targeting either of these moieties, opening avenues for the creation of a diverse range of new chemical entities. The synthetic strategies employed for each part of the salt are distinct, reflecting the inherent chemical nature of the amino and sulfonate functional groups.

Chemical Modifications of the Butylammonium Moiety

The butylammonium cation, derived from the protonation of butan-1-amine, retains the fundamental reactivity of a primary amine, allowing for a variety of chemical modifications at the nitrogen atom. These transformations typically involve reactions with electrophilic reagents to form new covalent bonds.

Key synthetic derivatizations of the butylammonium moiety include N-alkylation and N-acylation. These reactions are fundamental in organic synthesis for building more complex molecular architectures.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of the butylammonium cation can be achieved through various methods. While direct alkylation of the salt is not commonly documented, the principles of amine alkylation can be applied. A common strategy involves the reaction of an amine with an alkyl halide. In the context of the butylammonium salt, this would likely require deprotonation to the free butan-1-amine before reaction. However, catalytic methods for the N-alkylation of amines with alcohols have also been developed, offering a more environmentally benign alternative. For instance, a ruthenium-catalyzed reaction has been shown to be effective for the selective N-alkylation of aminobenzenesulfonamides with alcohols. nih.gov

N-Acylation: The formation of an amide bond via N-acylation is another significant transformation. This can be accomplished by reacting the amine with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. The direct acylation of amines with carboxylic acids often requires coupling agents or catalysts to proceed efficiently. rsc.org Research has shown that bismuth(III) salts can effectively catalyze the N-acylation of sulfonamides with both acid chlorides and anhydrides under solvent-free conditions or in solution. researchgate.net Furthermore, titanium(IV) chloride has been utilized to promote the acylation of sulfonamides with esters. researchgate.net

The following table summarizes potential synthetic modifications of the butylammonium moiety based on established amine chemistry.

| Reaction Type | Reagent Class | Potential Product | General Conditions | Reference |

| N-Alkylation | Alkyl Halides | Secondary or Tertiary Amine Salt | Base, Solvent (e.g., DMF) | researchgate.net |

| N-Alkylation | Alcohols | Secondary or Tertiary Amine | Ruthenium Catalyst | nih.gov |

| N-Acylation | Acid Chlorides | N-Alkyl Amide | Base (e.g., Pyridine) | researchgate.net |

| N-Acylation | Acid Anhydrides | N-Alkyl Amide | Bismuth(III) Catalyst | researchgate.net |

| N-Acylation | Carboxylic Acids | N-Alkyl Amide | Coupling Agent or Catalyst | rsc.org |

| N-Acylation | Esters | N-Alkyl Amide | Titanium(IV) Chloride | researchgate.net |

Reactivity Studies Involving the Sulfonate Group

The benzenesulfonate anion is the conjugate base of a strong acid, benzenesulfonic acid, and is generally considered to be a stable and weakly coordinating anion. wikipedia.org However, the sulfonate group can undergo specific chemical transformations, primarily involving the conversion to more reactive sulfonyl derivatives.

Conversion to Sulfonyl Chlorides: A key reaction of benzenesulfonate salts is their conversion to benzenesulfonyl chloride. This transformation is typically achieved by treatment with reagents such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). wikipedia.orgatamanchemicals.com The resulting benzenesulfonyl chloride is a versatile intermediate. wikipedia.org

Synthesis of Sulfonamides: Benzenesulfonyl chloride, derived from the sulfonate salt, is a primary precursor for the synthesis of sulfonamides. It readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. wikipedia.orgresearchgate.net This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. wikipedia.org The reaction conditions can influence the yield, with high pH sometimes leading to unexpectedly high conversions. researchgate.netscilit.com

A more direct approach for the synthesis of sulfonamides from sulfonate salts has also been developed. A one-pot method utilizing cyanuric chloride allows for the conversion of amine-derived sulfonate salts to sulfonamides under mild conditions. organic-chemistry.org This method proceeds through an in-situ formation of a sulfonyl chloride intermediate. organic-chemistry.org Another study reported the synthesis of a sulfonamide from an amine and sodium benzenesulfonate in the presence of an iodine catalyst and air as the oxidant, although the yield was moderate. cbijournal.com

The following table outlines the key reactivity of the benzenesulfonate group.

| Reaction Type | Reagent(s) | Product | General Conditions | Reference |

| Conversion to Sulfonyl Chloride | Phosphorus Pentachloride (PCl₅) or Phosphorus Oxychloride (POCl₃) | Benzenesulfonyl Chloride | Heating | wikipedia.orgatamanchemicals.comorgsyn.org |

| Sulfonamide Synthesis (from Sulfonyl Chloride) | Primary or Secondary Amines | N-Substituted Sulfonamide | Basic conditions | wikipedia.orgresearchgate.net |

| One-pot Sulfonamide Synthesis (from Sulfonate Salt) | Cyanuric Chloride, Triethylamine | N-Substituted Sulfonamide | Room Temperature, Acetonitrile | organic-chemistry.org |

| Direct Sulfonamide Synthesis | Amine, I₂, Air | N-Substituted Sulfonamide | Not specified | cbijournal.com |

Applications in Advanced Materials Science and Engineering Excluding Biomedical

Utilization in Polymer Chemistry and Engineering

A thorough review of scholarly articles and patents indicates that benzenesulfonic acid;butan-1-amine is not a commonly utilized compound in polymer chemistry and engineering. While benzenesulfonic acid is known to act as a catalyst in certain polymerization reactions and butan-1-amine can be a precursor in some polymer syntheses, their ionic salt has not been specifically identified in the following roles:

Role as a Monomer, Cross-linking Agent, or Chain Extender in Polymer Synthesis

There are no available research findings or industrial reports that describe the use of this compound as a monomer for polymerization, a cross-linking agent to create polymer networks, or a chain extender to increase the molecular weight of polymers.

Impact on Polymer Morphology, Microstructure, and Mechanical Properties

Consequently, with no documented use in polymer synthesis, there is no information regarding the impact of this compound on the morphology, microstructure, or mechanical properties of polymers.

Application as a Processing Aid or Additive in Polymer Formulations

While salts of benzenesulfonic acid with various amines can function as surfactants, there is no specific data or research that details the application of this compound as a processing aid or additive in polymer formulations to enhance processability or impart specific properties to the final product. acs.org General polymer processing aids are used to improve flow, reduce friction, and prevent defects during manufacturing. acs.orgresearchgate.netrsc.org

Incorporation into Organic-Inorganic Hybrid Materials

The synthesis and development of organic-inorganic hybrid materials is a significant area of materials science. However, the specific incorporation of this compound into these structures is not documented in the available literature.

Design and Synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The design and synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) often involve amine-functionalized organic linkers. researchgate.netnih.gov The amino groups can coordinate with metal ions or participate in the formation of the framework's covalent bonds. researchgate.net Additionally, sulfonic acid groups have been incorporated into frameworks to enhance properties such as proton conductivity. Despite the presence of both an amine and a sulfonic acid group in its constituent parts, there is no evidence in the scientific literature of this compound being used as a building block or template in the synthesis of MOFs or COFs.

Development of Layered Materials and Intercalation Compounds

Layered materials can be modified by intercalating guest molecules between their layers, which can alter their properties for various applications. While amines and organic sulfonates have been used as intercalants, there are no specific studies detailing the intercalation of this compound into layered materials.

Exploration in Functional Materials for Optoelectronic Systems

The unique combination of an aromatic sulfonate anion and an alkylammonium cation in this compound provides a foundation for its exploration in optoelectronic devices. These systems rely on materials that can efficiently transport charge or emit light, properties that can be engineered through molecular design.

The design of organic materials for charge transport hinges on facilitating the movement of electrons or holes through the material. In the case of this compound, its nature as an organic salt is a key design feature. Organic charge-transfer salts are a class of materials known to exhibit tunable electrical conductivities. wikipedia.orgrsc.orgchempedia.info The efficiency of charge transport in such materials is highly dependent on factors like molecular packing, the degree of orbital overlap between adjacent molecules, and the presence of ordered pathways for charge carriers. acs.orgep2-bayreuth.de

For this compound, the design principles for a charge-transporting material would involve:

π-π Stacking: The aromatic phenyl rings of the benzenesulfonate (B1194179) anions can stack, creating pathways for hole transport along the stacks. The arrangement and spacing of these rings are critical and can be influenced by the size and conformation of the butylammonium (B8472290) cation.

Ionic Channels: The segregated domains of the ionic cations and anions can form channels. While the primary charge transport is often considered to occur through the π-conjugated systems, the ionic nature of the material can influence carrier mobility and injection. ep2-bayreuth.de

Doping and Charge-Transfer Complexes: The formation of a salt between benzenesulfonic acid and butan-1-amine is in itself a form of charge transfer. The degree of charge transfer can be tuned by modifying the acid or amine components, which in turn affects the material's semiconducting properties.

As an emissive material, the focus shifts to controlling the electronic excited states. The interaction between the benzenesulfonate anion and the butylammonium cation could potentially create new emissive states. The design would aim to maximize the radiative decay from these excited states while minimizing non-radiative pathways. The rigidity of the structure, often enhanced by crystalline packing or strong hydrogen bonding, can reduce vibrational modes that lead to non-radiative decay.

A theoretical comparison of design features for charge transport and emission in materials based on this compound is presented below.

| Feature | Design for Charge Transport | Design for Emission |

| Molecular Stacking | Maximize π-orbital overlap through dense, ordered packing of benzenesulfonate anions. | Optimize intermolecular distances to control excimer/exciplex formation and tune emission color. |

| Ionic Interactions | Create well-defined ionic channels that do not impede the primary charge transport pathways. | Utilize strong ionic bonds to create a rigid lattice, reducing non-radiative decay and enhancing emission quantum yield. |

| Component Selection | Modify the aromatic ring with electron-donating or -withdrawing groups to tune HOMO/LUMO levels for efficient charge injection. | Introduce chromophoric groups on either the anion or cation to control the emission wavelength. |

| Purity | Requires high purity to minimize charge trapping at impurity sites. acs.org | Impurities can act as quenching sites, so high purity is essential for high emission efficiency. |

The fabrication of high-performance optoelectronic devices often requires the creation of well-ordered thin films. The ionic nature of this compound makes it an excellent candidate for self-assembly strategies, which can spontaneously form ordered structures. The primary driving force for self-assembly in this system is the strong electrostatic interaction between the sulfonate anion (—SO₃⁻) and the ammonium (B1175870) cation (—NH₃⁺).

Key self-assembly strategies could include:

Solution-Based Deposition: Techniques like spin-coating, drop-casting, or dip-coating from a suitable solvent could be employed. As the solvent evaporates, the increasing concentration of the salt would drive the self-assembly process, ideally leading to a crystalline or liquid-crystalline thin film. The choice of solvent is crucial, as it must solubilize the salt without disrupting the ionic interactions that lead to ordering.

Langmuir-Blodgett Technique: This method could be used to form highly ordered monolayers at an air-water interface, which can then be transferred to a solid substrate. The amphiphilic nature of the salt, with the hydrophilic ionic head (sulfonate-ammonium) and the hydrophobic tails (phenyl and butyl groups), is conducive to this technique.

Vapor Deposition: While less common for salts, co-evaporation of benzenesulfonic acid and butan-1-amine in a vacuum chamber could lead to an in-situ reaction and self-assembly on a cooled substrate.

The self-assembly of similar acid-base pairs, such as aromatic amino acids, can lead to well-defined lamellar or micellar structures. rsc.org In the case of this compound, a lamellar structure is anticipated, with layers of benzenesulfonate anions interleaved with layers of butylammonium cations. The butyl chains would provide a degree of flexibility and influence the interlayer spacing. Such ordered structures are highly desirable for creating anisotropic conductivity, which is beneficial in many electronic devices. wikipedia.org

Potential in Energy Storage Material Development

The ionic character and the presence of a mobile proton in the this compound system suggest its potential utility in energy storage devices, either as an electrolyte component or as a modifier for electrode materials.

Protic ionic liquids (PILs), which are formed by proton transfer from a Brønsted acid to a Brønsted base, are a class of materials being investigated as electrolytes. nih.gov this compound can be considered a solid-state analogue or a component of such electrolytes.

The key properties for an electrolyte are high ionic conductivity and a wide electrochemical stability window. For this compound, its potential as an electrolyte component stems from:

Ionic Conductivity: The material consists entirely of ions, which can contribute to charge transport. The mobility of these ions would be dependent on temperature and the physical state of the material. In a liquid or gel state, the butylammonium and benzenesulfonate ions would be mobile.

Proton Conductivity: The presence of the ammonium group and the sulfonate group can facilitate proton transport through a Grotthuss-type mechanism, where protons hop through a hydrogen-bonded network. rsc.orgresearchgate.net This is particularly relevant for applications like proton-exchange membrane fuel cells. The addition of sulfonic acids to other ionic liquids has been shown to enhance proton conductivity. mdpi.com

Electrolyte Additive: Even in small amounts, this compound could serve as a functional additive in conventional non-aqueous electrolytes for lithium-ion or sodium-ion batteries. oaepublish.com For instance, ammonium benzenesulfonate has been used as an additive in lithium-sulfur batteries to help manage the polysulfide shuttle effect. nih.govresearchgate.net The benzenesulfonate anion could participate in the formation of a stable solid electrolyte interphase (SEI) on the anode, while the ammonium cation could influence ion transport in the electrolyte. researchgate.net

Below is a table summarizing the potential roles of this compound as an electrolyte component.

| Application Area | Potential Role |

| Proton-Exchange Membranes | As a primary component or dopant to create pathways for proton conduction via hopping mechanisms between sulfonate and ammonium groups. lidsen.com |

| Lithium-Ion Batteries | As an electrolyte additive to improve the stability of the electrode-electrolyte interphase and potentially enhance safety. researchgate.net |

| Sodium-Ion Batteries | Similar to lithium-ion batteries, as an additive to help form a robust SEI on the anode, which is a critical challenge in sodium-ion systems. oaepublish.com |

| Supercapacitors | As a component of a gel or solid-state electrolyte, providing a high concentration of charge carriers for the electrical double layer. |

The chemical functionalities within this compound can be leveraged to modify the surface of electrode materials, thereby enhancing their performance.

Surface Passivation: The compound could be used to passivate the surface of active electrode materials. For example, in perovskite solar cells, organic ammonium salts are used to passivate defect sites, reducing charge recombination and improving efficiency. nih.gov A similar strategy could be applied to battery electrodes to reduce side reactions with the electrolyte.

Binder Component: The ionic and adhesive nature of the salt could make it a useful component in the binder that holds the active material particles together and to the current collector. The sulfonate groups can interact strongly with metal oxide surfaces, while the organic components can provide flexibility.

Conductive Polymer Coatings: The benzenesulfonate anion is a common dopant used in the synthesis of conducting polymers like polypyrrole. The sodium salt of benzenesulfonic acid has been used as an electrolyte during the electropolymerization of pyrrole (B145914) to create conductive coatings. chemicalbook.com It is conceivable that this compound could play a similar role, with the butylammonium cation potentially influencing the morphology and properties of the resulting polymer film.

The interaction of the sulfonate group with electrode surfaces can be particularly strong, providing a robust anchor for modifying the interface. This could lead to more stable cycling in batteries by creating a more resilient interface that can better accommodate the volume changes of the electrode during charging and discharging.

Future Research Directions and Emerging Methodological Advancements for Benzenesulfonic Acid;butan 1 Amine

Development of Novel Analytical Techniques for Complex Organic Salt Systems

A profound understanding of the formation, structure, and behavior of Benzenesulfonic acid;butan-1-amine relies on the ability to observe and measure its properties at various stages of its lifecycle, from molecular interaction in solution to the final solid-state form. The development of novel analytical techniques is critical for navigating the complex solid-form landscapes of such organic salts. rsc.org

In-Situ Spectroscopic Monitoring of Salt Formation and Transformation

The synthesis of this compound involves a proton transfer reaction between an acid and a base. Traditionally, the analysis of this process is performed on the final, isolated product. However, future research will increasingly focus on real-time, in-situ monitoring of the salt formation process. Techniques like fiber-optic coupled Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the tracking of reactant, intermediate, and product concentrations directly in the reaction vessel without sample extraction. nih.govnih.gov

For the specific reaction between benzenesulfonic acid and butan-1-amine, in-situ spectroscopy could provide invaluable kinetic and mechanistic data. Researchers can monitor the disappearance of the characteristic O-H stretch of the sulfonic acid and the N-H stretch of the primary amine, alongside the simultaneous appearance of new bands corresponding to the sulfonate group (SO₃⁻) and the protonated ammonium (B1175870) group (NH₃⁺) of the salt. This real-time feedback enables precise determination of reaction endpoints and optimization of process parameters. nih.govnih.gov Raman spectroscopy is particularly well-suited for this application due to its compatibility with aqueous and solid-containing media, offering a clear window into reaction kinetics. researchgate.netdntb.gov.uaspringernature.com

| Spectroscopic Technique | Information Yielded for this compound System | Key Advantages |

| In-Situ FTIR-ATR | Real-time concentration tracking of reactants and products; identification of intermediates. nih.gov | High sensitivity to functional group changes; widely available. |

| In-Situ Raman Spectroscopy | Kinetic data on salt formation; monitoring of polymorphic transitions in the solid state. nih.govspectroscopyonline.com | Excellent for aqueous and solid mixtures; non-destructive; fiber-optic probes allow for remote sensing. nih.govpnnl.gov |

| Process NMR Spectroscopy | Quantitative analysis of all components in solution; mechanistic insights into proton transfer. | Provides detailed structural information and quantification without calibration curves. |

Advanced Microscopy Techniques for Morphological and Nanoscale Characterization

The macroscopic properties of a crystalline salt like this compound are intrinsically linked to its microscopic and nanoscale structure. Advanced microscopy techniques are becoming indispensable for characterizing the surface morphology, crystal defects, and particle size distribution, which influence factors like solubility, dissolution rate, and stability. rsc.orgresearchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution, three-dimensional images of the salt's crystal habit and surface topography. researchgate.netnih.gov Atomic Force Microscopy (AFM), on the other hand, can deliver even higher resolution, offering quantitative data on surface roughness and revealing nanoscale features on the crystal facets. researchgate.netmdpi.com Investigating how different crystallization conditions (e.g., solvent, temperature, cooling rate) affect the morphology observed by SEM and AFM can lead to methods for producing crystals with desired physical characteristics. For instance, AFM has been used to study how salt concentration during the formation of polyelectrolyte films affects their resulting morphology at the nanoscale. researchgate.net